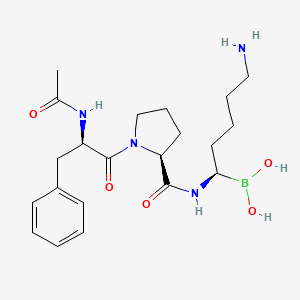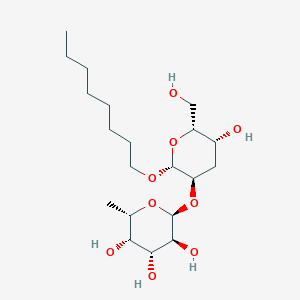![molecular formula C19H20F3N7O2 B10758314 N-[2-(Carbamimidamidooxy)ethyl]-2-{6-Cyano-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10758314.png)
N-[2-(Carbamimidamidooxy)ethyl]-2-{6-Cyano-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-2-Fluorophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide is a complex organic compound belonging to the class of phenylacetamides . This compound is characterized by its unique structure, which includes a cyano group, difluoro-pyridinyl moiety, and a carbamimidamidooxyethyl group.
Preparation Methods
The synthesis of N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide involves multiple steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoro-pyridinyl moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide can be compared with other phenylacetamides and related compounds:
Phenylacetamide: A simpler structure without the cyano and difluoro-pyridinyl groups.
N-(2-hydroxyethyl)acetamide: Lacks the cyano and difluoro-pyridinyl groups but has a similar backbone.
N-(2-aminoethyl)acetamide: Similar structure but with an amino group instead of the carbamimidamidooxyethyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H20F3N7O2 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl]-N-[2-(diaminomethylideneamino)oxyethyl]acetamide |
InChI |
InChI=1S/C19H20F3N7O2/c20-17-13(9-16(30)27-7-8-31-29-18(24)25)12(10-23)4-5-14(17)28-11-19(21,22)15-3-1-2-6-26-15/h1-6,28H,7-9,11H2,(H,27,30)(H4,24,25,29) |
InChI Key |
STHCHQXQLDMISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CNC2=C(C(=C(C=C2)C#N)CC(=O)NCCON=C(N)N)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine](/img/structure/B10758235.png)
![(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid](/img/structure/B10758239.png)
![(1R,3S,4R,5R,11S,13R,15S,17R,19Z,21S,22R,24S)-22-(hydroxymethyl)-2,6,12,16,23-pentaoxapentacyclo[13.11.0.03,13.05,11.017,24]hexacosa-8,19,25-triene-4,21-diol](/img/structure/B10758253.png)
![trans-4-[Dimethyl(phenyl)silyl]-1-methylpiperidine 1-oxide](/img/structure/B10758274.png)
![1-[2-Deoxyribofuranosyl]-2,4-difluoro-5-methyl-benzene-5'monophosphate](/img/structure/B10758301.png)

![(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(benzylsulfanyl)methyl]pyrrolidin-3-ol](/img/structure/B10758305.png)
![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B10758307.png)
![[(1s)-1-(5-Chloro-1-Benzothien-3-Yl)-2-(2-Naphthylamino)-2-Oxoethyl]phosphonic Acid](/img/structure/B10758321.png)
![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)
![5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758328.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758331.png)
![(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758333.png)

